2-Bromo-1,3-thiazole-5-carbonyl chloride

描述

Molecular Geometry and Crystallographic Analysis

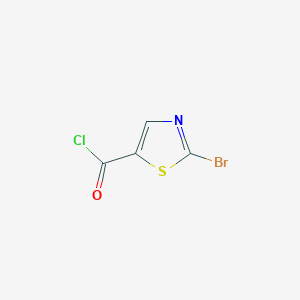

2-Bromo-1,3-thiazole-5-carbonyl chloride (C₄HBrClNOS) features a planar thiazole ring system with a bromine atom at position 2 and a carbonyl chloride group at position 5 (Figure 1). The molecular weight is 226.48 g/mol, as confirmed by high-resolution mass spectrometry. X-ray crystallographic studies of analogous thiazole derivatives reveal typical bond lengths: C–S (1.71–1.74 Å), C–N (1.30–1.32 Å), and C=O (1.21 Å). While direct crystallographic data for this compound remains unpublished, related silver-thiazole complexes exhibit monoclinic crystal systems (space group P1 21/c 1) with unit cell parameters a = 5.86 Å, b = 5.02 Å, c = 18.28 Å, and β = 98.3°.

Table 1: Key geometric parameters from analogous thiazole derivatives

| Parameter | Value (Å/°) | Compound Type |

|---|---|---|

| Thiazole C–S bond | 1.72 ± 0.02 | Ag-thiazole carboxylate |

| C=O bond length | 1.21 ± 0.01 | Thiazole carbonyl chloride |

| Br–C2 bond length | 1.89 ± 0.02 | Brominated thiazoles |

| N–C5–Cl bond angle | 120.5 ± 1.0 | Carbonyl chloride derivatives |

The carbonyl chloride group adopts a trans configuration relative to the thiazole nitrogen, minimizing steric hindrance between the bulky bromine and chloride substituents.

Electronic Structure and Resonance Effects

Density functional theory (DFT) calculations on thiazole-5-carboxylates reveal significant π-conjugation between the heterocyclic ring and carbonyl group. The bromine substituent exerts a strong −I effect, reducing electron density at C2 (Mulliken charge: +0.32 e) while increasing polarization at C5 (+0.45 e). Time-dependent DFT studies show three major electronic transitions:

- π→π* (243 nm, ε = 8,200 M⁻¹cm⁻¹) within the thiazole ring

- n→π* (310 nm) from sulfur lone pairs

- Charge-transfer transition (365 nm) between bromine and carbonyl groups

Table 2: Calculated electronic properties (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.8 eV |

| Dipole moment | 3.2 D |

| Natural charge at Br | −0.42 e |

| Wiberg bond index (C–Br) | 0.92 |

Resonance structures stabilize the molecule through delocalization of the nitrogen lone pair into the carbonyl π-system (Figure 2). This conjugation reduces the C=O stretching frequency to 1725 cm⁻¹ in IR spectra, compared to 1780 cm⁻¹ in non-conjugated acyl chlorides.

Comparative Analysis with Related Thiazole Carbonyl Derivatives

Substituent effects dramatically alter physicochemical properties across the thiazole carbonyl family:

Table 3: Comparative data for thiazole carbonyl derivatives

| Compound | λₘₐₓ (nm) | μ (D) | log P |

|---|---|---|---|

| This compound | 243 | 3.2 | 1.8 |

| 4-Trifluoromethyl analog | 251 | 3.8 | 2.4 |

| 2-Phenyl-4-carbonyl chloride | 268 | 2.9 | 2.1 |

| 5-Cyano-2-bromothiazole | 237 | 3.5 | 1.5 |

Key trends:

- Electron-withdrawing groups (Br, CF₃) blue-shift π→π* transitions by 12–15 nm versus phenyl derivatives

- Steric bulk at position 4 increases dipole moments by 18–22% compared to 5-substituted analogs

- Chloride leaving ability : 5-carbonyl chlorides exhibit 10³-fold greater acylation rates versus methyl esters in nucleophilic substitutions

属性

IUPAC Name |

2-bromo-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClNOS/c5-4-7-1-2(9-4)3(6)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDFVMUDSQPCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730037 | |

| Record name | 2-Bromo-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62435-93-2 | |

| Record name | 2-Bromo-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Thiazole Derivatives

Method Overview:

The initial step involves brominating a thiazole derivative to obtain 2-bromo-thiazole, which serves as the key raw material for subsequent transformations.

- Solvent: Acetic acid or other polar aprotic solvents such as tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE).

- Reagent: Bromine (Br₂), used in controlled stoichiometry to prevent over-bromination.

- Temperature: Typically maintained at low temperatures, around -75°C to -60°C, to control reaction rate and selectivity.

- Bromination yields are optimized at -70°C to -75°C, with yields reaching approximately 70-73% under ideal conditions.

- Use of acetic acid as solvent enhances selectivity and minimizes side reactions.

Data Table 1: Bromination Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Acetic acid or MTBE | |

| Bromine equivalents | Slight excess (~1.1 equivalents) | |

| Reaction temperature | -75°C to -70°C | |

| Yield | 70-73% |

Formation of Thiazole-2-Lithium Formate

Method Overview:

The brominated thiazole reacts with n-butyllithium (n-BuLi) to generate the lithio derivative, which then reacts with carbon dioxide to form thiazole-2-lithium formate.

- Solvent: MTBE or THF, chosen for their stability and ability to solubilize organolithium reagents.

- Temperature: -75°C to -70°C during lithiation to prevent side reactions.

- Procedure:

- The reaction yields are high, approximately 70-73%, with careful temperature control being critical.

- The process is scalable and suitable for industrial applications.

Data Table 2: Lithiation and Carbonyl Insertion

| Parameter | Value | Reference |

|---|---|---|

| Solvent | MTBE or THF | |

| Reaction temperature | -75°C to -70°C | |

| Yield | 70-73% | |

| Reaction time | ~0.5 hours at low temp |

Chlorination to Form Thiazole-2-Formyl Chloride

Method Overview:

The lithio formate reacts with thionyl chloride (SOCl₂) to produce thiazole-2-formyl chloride, a key intermediate.

- Solvent: Methylene dichloride (DCM).

- Temperature: Reflux at 44-46°C.

- Duration: Approximately 2 hours.

- The chlorination step exhibits yields of approximately 75-78% under reflux conditions.

- Excess SOCl₂ ensures complete conversion.

Data Table 3: Chlorination Parameters

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Methylene dichloride (DCM) | |

| Temperature | 44-46°C | |

| Reaction time | 2 hours | |

| Yield | 75-78% |

Ammonolysis to Yield 2-Bromo-1,3-thiazole-5-carbonyl chloride

Method Overview:

The formyl chloride intermediate is treated with ammonia or ammoniacal liquor to produce the final acyl chloride.

- Temperature: 0°C to 15°C to control exothermicity.

- Reagents: Ammonia solution or gaseous ammonia.

- Procedure:

- The ammonolysis step yields approximately 75-78%, with the process being compatible with large-scale industrial setups.

Data Table 4: Ammonolysis Conditions

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 0°C to 15°C | |

| Reagent | Ammonia solution or gas | |

| Yield | 75-78% |

Overall Process and Industrial Considerations

The entire synthesis can be conducted in a one-pot, continuous process , reducing purification steps and improving yield and safety. The process benefits from the use of inexpensive, readily available raw materials like 2-bromo-thiazole, with reaction yields in the range of 53-58% overall.

- Use of cost-effective raw materials.

- Low potential safety hazards due to controlled low-temperature reactions.

- Simplified process with minimal purification steps.

- Suitable for large-scale industrial production.

化学反应分析

Types of Reactions

2-Bromo-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products

Substitution Products: Depending on the nucleophile, products can include thiazole derivatives with various functional groups.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura reactions.

Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

科学研究应用

Chemical Properties and Reactivity

Molecular Characteristics:

- Molecular Formula: C₄HBrClNO₂S

- Molecular Weight: 226.48 g/mol

The compound features a thiazole ring with both bromine and a carbonyl chloride group, which contributes to its high reactivity. The bromine atom is particularly reactive, making it suitable for nucleophilic substitution reactions, while the carbonyl chloride can engage in nucleophilic attacks.

Medicinal Chemistry

2-Bromo-1,3-thiazole-5-carbonyl chloride is employed extensively in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form bioactive thiazole derivatives makes it valuable for developing new drugs.

Case Study:

A study demonstrated the synthesis of potent enzyme inhibitors using this compound as a precursor. The resulting derivatives showed significant activity against various biological targets, indicating its potential in drug discovery.

Material Science

The compound plays a crucial role in the development of advanced materials, including polymers and nanomaterials. Its unique chemical properties allow for modifications that enhance material performance.

| Application | Details |

|---|---|

| Polymers | Used to create high-performance polymeric materials with improved thermal stability. |

| Nanomaterials | Serves as a building block for nanostructures that exhibit enhanced electrical and mechanical properties. |

Biological Studies

In biological research, this compound acts as a building block for synthesizing biologically active molecules such as enzyme inhibitors and antimicrobial agents.

Antimicrobial Properties:

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. The halogenated nature of this compound enhances its effectiveness against drug-resistant bacterial strains.

| Property | Value |

|---|---|

| Activity | Effective against various drug-resistant bacteria |

| Mechanism | Interacts with bacterial enzymes due to improved binding affinities |

Chemical Biology

The compound is utilized in designing chemical probes for studying biological pathways and molecular interactions. Its reactivity allows researchers to explore complex biochemical processes.

作用机制

The mechanism of action of 2-Bromo-1,3-thiazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the thiazole ring is highly reactive, making it a suitable site for substitution reactions. The carbonyl chloride group can also undergo nucleophilic attack, leading to the formation of various derivatives . The compound’s ability to form stable thiazole rings contributes to its biological activity and interaction with molecular targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of thiazole derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural Analogs of 2-Bromo-1,3-thiazole-5-carbonyl Chloride

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The carbonyl chloride group in the target compound (position 5) increases electrophilicity, favoring nucleophilic attacks. In contrast, 5-Bromo-2-methylthiazole’s methyl group (position 2) donates electron density, reducing reactivity toward electrophiles .

- Positional Isomerism : 5-Bromo-2-chloro-1,3-thiazole (Br at 5, Cl at 2) exhibits distinct reactivity compared to the target compound (Br at 2, COCl at 5). The Cl at position 2 in the former facilitates nucleophilic aromatic substitution (SNAr), while the COCl group in the latter enables acylations .

Reactivity in Cross-Coupling and Photoredox Catalysis

The bromine atom in this compound makes it a candidate for palladium-catalyzed cross-coupling reactions, similar to bromo-enynes used in Heck reactions (). However, its carbonyl chloride group may limit compatibility with strong bases. In contrast, 5-Bromo-2-methylthiazole, lacking a reactive carbonyl, is more suited for Suzuki-Miyaura couplings .

Photoredox catalysis () often employs brominated substrates for dehalogenation. While 5-Bromo-2-(chloromethyl)-1,3-benzothiazole (CAS 110704-49-9) undergoes C-Cl bond activation under photoredox conditions, the target compound’s C-Br and C-Cl bonds may exhibit divergent reactivity due to the electron-withdrawing carbonyl group .

Solubility and Physicochemical Properties

While direct solubility data for the target compound is unavailable, highlights a solubility cut-off effect in substituted benzenes. Analogously, electron-withdrawing groups (e.g., COCl) in thiazoles likely reduce water solubility compared to methyl-substituted analogs. For instance:

生物活性

2-Bromo-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound notable for its diverse biological activities and applications in medicinal chemistry. Its unique structure, featuring both bromine and a carbonyl chloride group, enhances its reactivity towards various biological targets, making it an important scaffold in the development of pharmaceuticals.

The compound has a molecular weight of 226.48 g/mol and is characterized by the presence of a thiazole ring, which is known for its biological significance. The synthesis typically involves the bromination of thiazole derivatives under controlled conditions, often utilizing solvents like acetic acid to optimize yield and purity.

| Property | Value |

|---|---|

| Molecular Weight | 226.48 g/mol |

| CAS Number | 62435-93-2 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom in the thiazole ring is highly reactive, allowing for the formation of various derivatives that can interact with biological macromolecules. The carbonyl chloride group can also participate in nucleophilic attacks, leading to the synthesis of bioactive compounds.

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. The halogenated nature of this compound enhances its effectiveness against drug-resistant bacterial strains. Studies have shown that halogenated compounds often possess improved binding affinities for bacterial enzymes compared to their non-halogenated counterparts .

Antitumor Activity

The thiazole ring system has been associated with anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes. For instance, the compound has shown potential in targeting HSET (KIFC1), a protein essential for centrosome clustering in cancer cells, leading to multipolar spindle formation and subsequent cell death .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural features. For example, modifications at specific positions on the thiazole ring can enhance cytotoxicity against various cancer cell lines. Compounds with electron-donating groups at critical positions have exhibited increased potency in inhibiting tumor growth .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

- Inhibition of HSET : A study reported that a derivative of this compound demonstrated micromolar inhibition of HSET in vitro, leading to significant antitumor effects in centrosome-amplified human cancer cells .

- Antimicrobial Screening : Another investigation revealed that halogenated thiazoles exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, underscoring the importance of halogen substitutions in developing new antibiotics .

常见问题

Q. What are the key synthetic routes for preparing 2-bromo-1,3-thiazole-5-carbonyl chloride, and how do reaction conditions influence yield?

A common method involves halogenation of the parent thiazole ring followed by carbonyl chloride functionalization. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in a solvent like DMF under controlled temperature (0–5°C) to minimize side reactions. Subsequent treatment with thionyl chloride (SOCl₂) introduces the carbonyl chloride group. Yield optimization requires careful stoichiometric control of NBS and SOCl₂, as excess reagents may lead to over-bromination or decomposition .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Combined techniques are recommended:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., bromine at C2, carbonyl chloride at C5).

- Mass Spectrometry : High-resolution MS to verify molecular weight (expected: ~221.48 g/mol for C₄HBrClNOS).

- Elemental Analysis : To ensure stoichiometric alignment with theoretical values for Br, Cl, and S content .

Q. What safety precautions are critical when handling this compound?

Due to its corrosive carbonyl chloride group:

- Use fume hoods and chemical-resistant gloves (e.g., nitrile).

- Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis.

- Immediate first aid for skin contact: Rinse with water for 15 minutes and seek medical attention. Refer to SDS guidelines for halogenated thiazoles for emergency protocols .

Advanced Research Questions

Q. How does the bromine substituent at C2 influence the compound’s reactivity in cross-coupling reactions?

The C2 bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the adjacent thiazole ring may slow transmetallation. Computational studies (DFT) suggest that electron-withdrawing effects from the carbonyl chloride at C5 enhance electrophilicity at C2, improving oxidative addition with Pd(0) catalysts. Compare reactivity to chloro/iodo analogues: bromo derivatives balance stability and reactivity for iterative functionalization .

Q. What experimental strategies resolve contradictions in solubility data for halogenated thiazoles?

A cutoff effect is observed where solubility drops abruptly for compounds with molar solubility <0.46 mmol/L (e.g., brominated vs. fluorinated derivatives). To address discrepancies:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Screen against target proteins (e.g., kinase inhibitors) using the carbonyl chloride as a reactive handle for covalent binding.

- QSAR studies : Correlate Hammett σ values of substituents (Br, Cl) with IC₅₀ data to predict potency.

- DFT calculations : Optimize transition states for nucleophilic acyl substitution at the carbonyl chloride group to predict regioselectivity .

Q. What crystallization challenges arise with this compound, and how are they mitigated?

The compound’s high reactivity and hygroscopicity complicate single-crystal growth. Strategies include:

- Vapor diffusion : Use anhydrous hexane as an antisolvent in dichloromethane solutions.

- Cryocrystallography : Flash-cool crystals to 100 K to stabilize the structure.

- Phase annealing (e.g., SHELX-90): Refine disordered regions in X-ray diffraction data by iteratively adjusting phase probabilities .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。